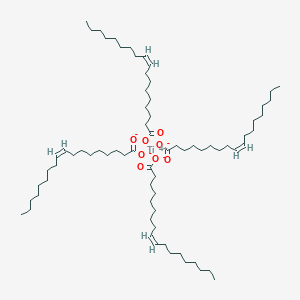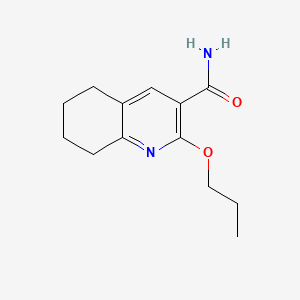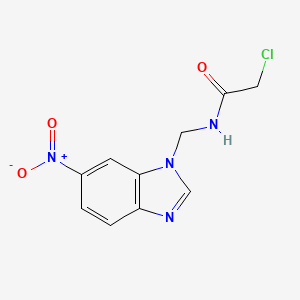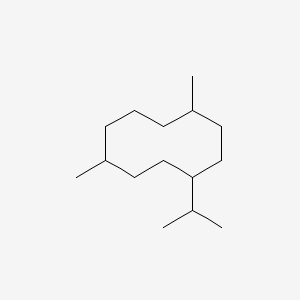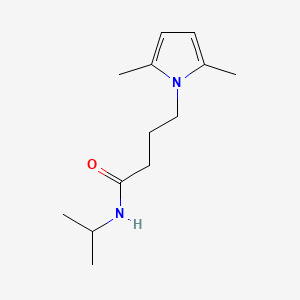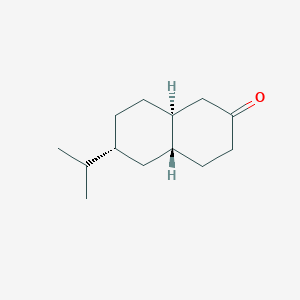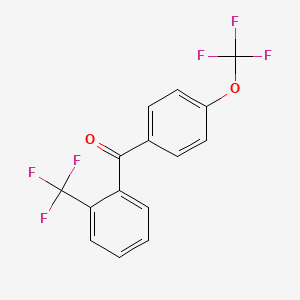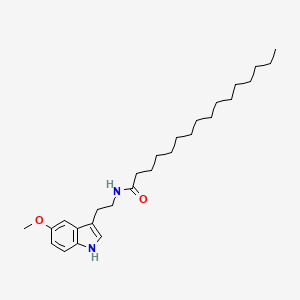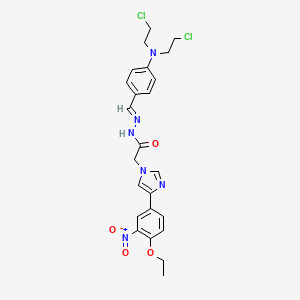
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) is an organometallic compound that belongs to the class of metallocenes. It features a titanium center coordinated to two cyclopentadienyl ligands, a chlorine atom, and a methyl group. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst and reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) typically involves the reaction of titanium tetrachloride with cyclopentadienyl magnesium bromide, followed by the introduction of a methyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The general reaction scheme is as follows:
TiCl4+2CpMgBr→Cp2TiCl2+2MgBrCl
Cp2TiCl2+CH3MgBr→Cp2TiCl(CH3)+MgBrCl
Industrial Production Methods
Industrial production of Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
化学反応の分析
Types of Reactions
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of the chlorine ligand.
Substitution: The chlorine and methyl ligands can be substituted by other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, Grignard reagents, and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of organotitanium compounds with different functional groups.
科学的研究の応用
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to facilitate C-H bond activation makes it valuable in organic synthesis.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound’s unique properties are being explored for use in targeted drug delivery systems and as a component in diagnostic imaging agents.
Industry: It is used in the production of high-performance materials, including specialty polymers and advanced composites.
作用機序
The mechanism by which Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) exerts its effects involves the coordination of the titanium center to various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in a wide range of catalytic cycles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Bis(cyclopentadienyl)titanium(IV) dichloride: Similar in structure but lacks the methyl group.
Chlorodi(cyclopentadienyl)zirconium(IV): Similar structure with zirconium instead of titanium.
Methylcyclopentadienyl manganese tricarbonyl: Contains a cyclopentadienyl ligand but with manganese as the central metal.
Uniqueness
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) is unique due to its specific combination of ligands and the titanium center. This combination provides a balance of stability and reactivity, making it particularly effective in catalytic applications. Its ability to undergo a wide range of chemical transformations also sets it apart from similar compounds.
特性
CAS番号 |
1278-83-7 |
|---|---|
分子式 |
C11H13ClTi |
分子量 |
228.54 g/mol |
IUPAC名 |
carbanide;chlorotitanium(3+);cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.CH3.ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;1H3;1H;/q3*-1;;+4/p-1 |
InChIキー |
ATRSDJORNOLYAH-UHFFFAOYSA-M |
正規SMILES |
[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Ti+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


